molecular formula C17H17N3O2 B2602720 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924243-72-1

1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2602720
CAS RN: 924243-72-1
M. Wt: 295.342
InChI Key: GUNHHKDGOOZCOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, there are methods for the synthesis of related 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Antibacterial Screening

Compounds structurally related to 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. This includes the synthesis of various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which demonstrated significant antibacterial properties against a range of bacterial strains, highlighting their potential as therapeutic agents in combating bacterial infections (Maqbool et al., 2014).

Antiviral Activity

Research into the derivatives of 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has also revealed their potential in antiviral therapy. Synthesis of novel derivatives has shown inhibitory effects against viruses such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and Vesicular stomatitis virus (VSV), indicating their relevance in the development of new antiviral drugs (Bernardino et al., 2007).

Adenosine Receptor Inhibition

Another application in scientific research is the exploration of 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as adenosine receptor inhibitors. Studies have synthesized compounds showing high affinity and selectivity towards the A1 adenosine receptor subtype. These findings suggest the potential of these compounds in treating diseases related to adenosine receptor dysregulation, such as cardiovascular diseases and neurological disorders (Manetti et al., 2005).

Organometallic Complexes for Anticancer Therapy

The synthesis of organometallic complexes involving 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives has shown promising results in anticancer research. These complexes have been characterized and evaluated for their cytotoxicity against human cancer cells, demonstrating their potential as novel anticancer agents. The research highlights the versatility of these compounds in forming effective organometallic anticancer complexes (Stepanenko et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Future Directions

The future directions for the research and development of “1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” are not explicitly mentioned in the search results .

properties

IUPAC Name

6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10(2)20-16-14(9-18-20)13(17(21)22)8-15(19-16)12-7-5-4-6-11(12)3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNHHKDGOOZCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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